

# An In-depth Technical Guide to Compounds from Ono Pharmaceutical

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## Compound of Interest

Compound Name: *Onono*

Cat. No.: *B1236737*

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Disclaimer: The term "**Onono** compound" does not correspond to a specific, publicly documented chemical entity in scientific literature or drug development pipelines. It is likely a misnomer for compounds developed by Ono Pharmaceutical Co., Ltd., which are typically designated with the prefix "ONO-" followed by a number. This guide provides an in-depth technical overview of the mechanism of action for select compounds from Ono Pharmaceutical's publicly disclosed pipeline, based on available data.

This document is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the core mechanisms, experimental data, and associated pathways for key molecules under investigation.

## ONO-4578: An EP4 Receptor Antagonist

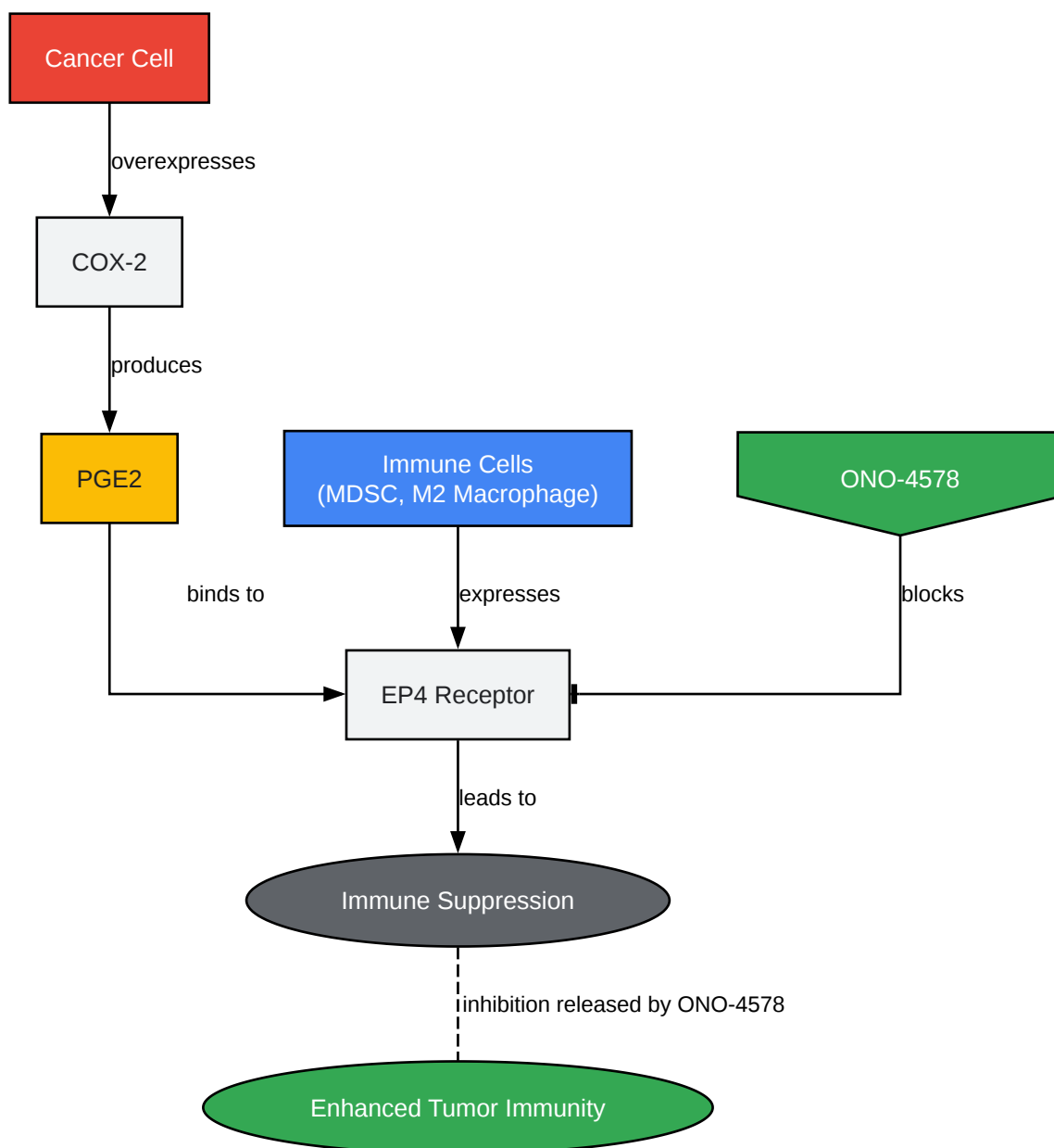
ONO-4578 is an antagonist of the prostaglandin E2 (PGE2) receptor EP4. In the tumor microenvironment, PGE2 is produced by cyclooxygenase-2 (COX-2), which is often overexpressed in cancer cells. This PGE2 then acts on EP4 receptors on various immune cells, leading to immunosuppression. By blocking this interaction, ONO-4578 is expected to restore anti-tumor immunity.[1][2]

## Mechanism of Action

Prostaglandin E2 (PGE2) in the tumor microenvironment suppresses the activity of cytotoxic T cells through the EP4 receptor on myeloid-derived suppressor cells (MDSCs) and M2 macrophages.[1] ONO-4578, as a selective antagonist of EP4, blocks this signaling.[2] This

action is hypothesized to release the PGE2-mediated immunosuppressive mechanism, thereby enhancing the body's natural tumor immunity.[1][2] Non-clinical experiments have indicated that ONO-4578 exerts its anti-tumor effect by reducing the number of MDSCs and M2 macrophages while increasing the number of dendritic cells and CD8-positive T cells.[1]

## Signaling Pathway of ONO-4578



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Caption: Mechanism of action for ONO-4578 in the tumor microenvironment.

## Quantitative Data

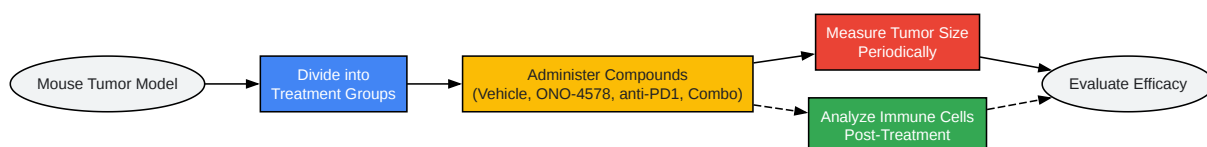
Currently, publicly available quantitative data from clinical trials is limited. Phase Ib trials are ongoing for various cancers, including gastrointestinal and non-small cell lung cancer.[\[1\]](#)

Parameter	Value	Condition	Source
Phase of Development	Phase Ib/II	Gastric Cancer, Colorectal Cancer, Pancreatic Cancer, NSCLC	<a href="#">[1]</a> <a href="#">[3]</a>
Anti-tumor Activity	Dose-dependent reduction in tumor size	In vivo mouse models (in combination with anti-PD1 antibody)	<a href="#">[1]</a>

## Experimental Protocols

**In Vivo Anti-Tumor Activity Assessment:** A detailed protocol is not publicly available. However, based on similar non-clinical studies, a representative workflow would be:

- **Model:** Mouse tumor-bearing models are utilized.[\[1\]](#)
- **Treatment Groups:** Mice are divided into groups receiving vehicle, ONO-4578 alone, anti-PD-1 antibody alone, and a combination of ONO-4578 and anti-PD-1 antibody.
- **Administration:** ONO-4578 is administered in a dose-dependent manner.
- **Endpoint:** Tumor size is measured regularly to assess anti-tumor effects. Immune cell populations (MDSCs, M2 macrophages, dendritic cells, CD8+ T cells) within the tumor are analyzed post-treatment.[\[1\]](#)



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Caption: A general experimental workflow for in vivo anti-tumor studies.

## ONO-4685: A PD-1/CD3 Bispecific Antibody

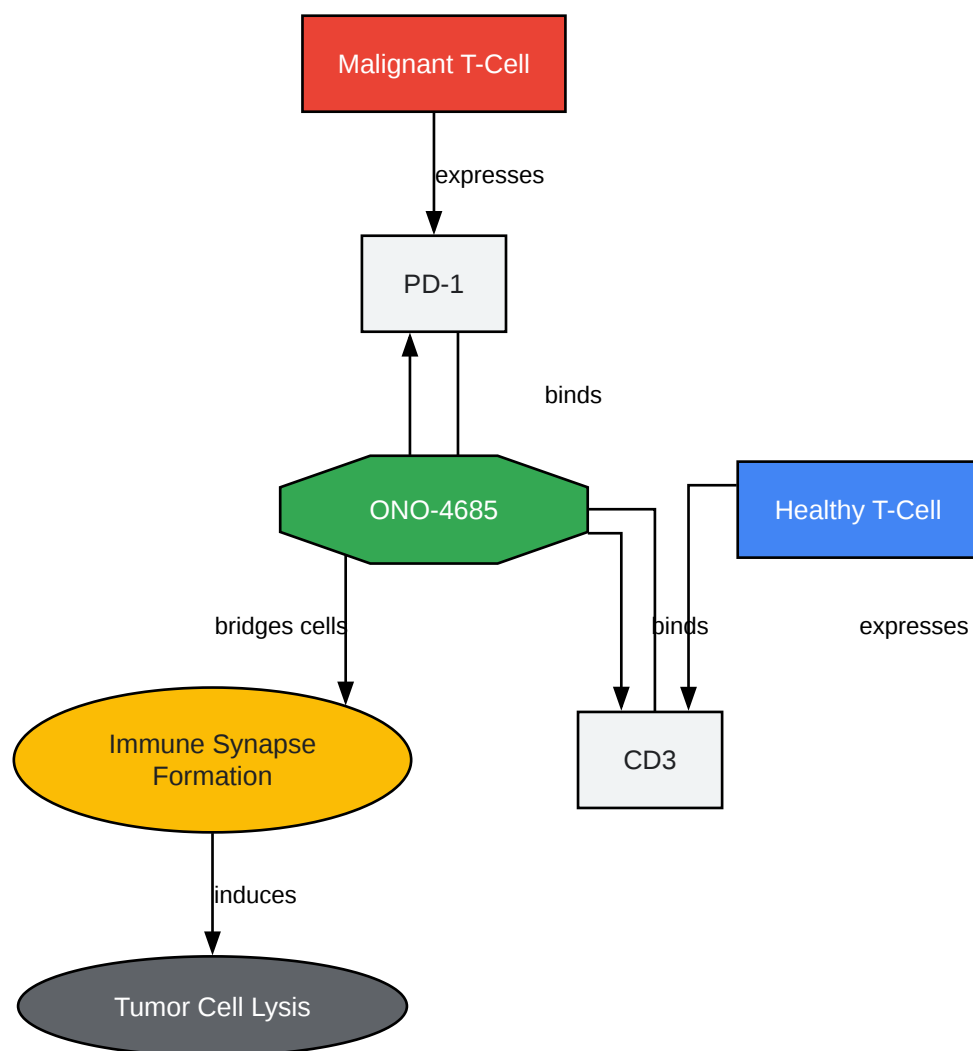
ONO-4685 is an investigational bispecific antibody that binds to both PD-1 and CD3.[4][5] This dual-targeting is being explored for the treatment of autoimmune diseases and hematologic malignancies, particularly T-cell lymphomas.[4][6]

### Mechanism of Action

The mechanism of ONO-4685 differs based on the therapeutic area.

- For T-cell Lymphoma: PD-1 is expressed on malignant T-cells in some lymphomas. CD3 is a component of the T-cell receptor on cytotoxic T-cells. By engaging both PD-1 on a cancer cell and CD3 on a healthy T-cell, ONO-4685 is designed to bring the T-cell into proximity with the malignant cell, inducing anti-tumor activity.[4][5]
- For Autoimmune Diseases: In this context, the goal is to eliminate or attenuate activated T-cells that drive the autoimmune response. By targeting PD-1, which is expressed on activated T-cells, the bispecific antibody can induce cytolytic activity against these cells.[6]

### Signaling Pathway of ONO-4685 in Oncology



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Caption: Mechanism of ONO-4685 as a T-cell engager in T-cell lymphoma.

## Quantitative Data

Parameter	Value	Condition	Source
Phase of Development	Phase I	Relapsed or Refractory T-cell Lymphoma	<a href="#">[4]</a> <a href="#">[5]</a>
Clinical Trial ID	NCT05079282	Patients with relapsed or refractory T-cell lymphoma	<a href="#">[5]</a>

## Experimental Protocols

Phase I Clinical Trial Protocol (General Outline): The ongoing Phase I study (NCT05079282) is a multicenter, open-label, dose-escalation trial.<sup>[5]</sup>

- Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of ONO-4685.<sup>[4]</sup>
- Patient Population: Patients with relapsed or refractory Peripheral T-Cell Lymphoma (PTCL) and Cutaneous T-Cell Lymphoma (CTCL).<sup>[4]</sup>
- Methodology: Participants receive ONO-4685 as a monotherapy via intravenous (IV) infusion in escalating dose cohorts.<sup>[4]</sup>
- Endpoints: The primary endpoint is safety and tolerability. Secondary endpoints include pharmacokinetics and objective response rate as measured by standard PTCL and CTCL assessment tools.<sup>[4]</sup>

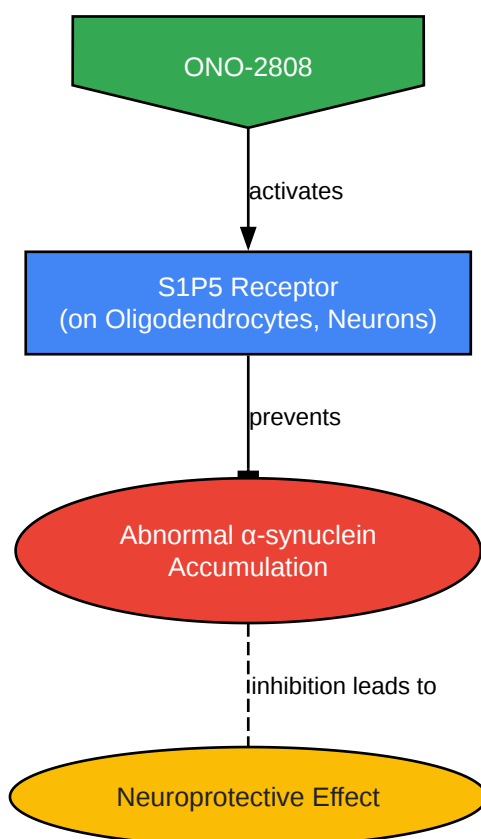
## ONO-2808: An S1P5 Receptor Agonist

ONO-2808 is an agonist of the Sphingosine-1-Phosphate 5 (S1P5) receptor. It is being investigated for its potential role in neurodegenerative diseases.

## Mechanism of Action

The proposed mechanism for ONO-2808 is based on its agonistic activity at the S1P5 receptor. In the context of neurodegeneration, it is suggested that this action prevents the accumulation of abnormal  $\alpha$ -synuclein in oligodendrocytes and neurons.<sup>[1]</sup>

## Signaling Pathway of ONO-2808



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Caption: Proposed neuroprotective mechanism of action for ONO-2808.

## Quantitative Data

Parameter	Value	Condition	Source
Phase of Development	Phase II	Global multi-center clinical study	[3]
Preclinical Efficacy	Dose-dependent suppression of neurological symptom score worsening	Experimental Autoimmune Encephalomyelitis (EAE) model	[1]

## Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model:

- Model: EAE is a commonly used mouse model for inflammatory demyelinating diseases of the central nervous system.
- Treatment: S1P5 agonist (representing ONO-2808) is administered preventively.
- Endpoint: Neurological symptom scores are monitored in a dose-dependent manner to assess the effect of the compound on disease progression.[1]

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